3-Chloroquinoxaline-6-carbaldehyde

Description

BenchChem offers high-quality 3-Chloroquinoxaline-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroquinoxaline-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

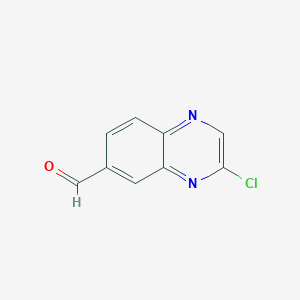

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClN2O |

|---|---|

Molecular Weight |

192.60 g/mol |

IUPAC Name |

3-chloroquinoxaline-6-carbaldehyde |

InChI |

InChI=1S/C9H5ClN2O/c10-9-4-11-7-2-1-6(5-13)3-8(7)12-9/h1-5H |

InChI Key |

MHFXHWJNDUUNPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1C=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloroquinoxaline-6-carbaldehyde: A Keystone Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of the Quinoxaline Scaffold

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, and among them, the quinoxaline scaffold has emerged as a "privileged structure."[1][2] Quinoxalines, which consist of a benzene ring fused to a pyrazine ring, are a cornerstone in the synthesis of a multitude of biologically active molecules.[3][4][5][6][7] Their derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][7][8] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.[6]

This guide focuses on a particularly valuable derivative: 3-Chloroquinoxaline-6-carbaldehyde . This trifunctional molecule incorporates the quinoxaline nucleus, a reactive chloro-substituent, and an electrophilic carbaldehyde group. This unique combination of features makes it a highly versatile and sought-after building block for the synthesis of complex molecular architectures in medicinal chemistry. The chloro group at the 3-position is susceptible to nucleophilic substitution, providing a key handle for introducing diverse functionalities, while the carbaldehyde at the 6-position offers a gateway for chain extensions, cyclizations, and the formation of various heterocyclic systems.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The properties of 3-Chloroquinoxaline-6-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 1427632-20-9 | [9] |

| Molecular Formula | C₉H₅ClN₂O | [9] |

| Molecular Weight | 192.61 g/mol | [9] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [9] |

| Storage | Refrigerated | |

| InChI Key | MHFXHWJNDUUNPP-UHFFFAOYSA-N | [9] |

Chemical Structure Diagram

The structural representation of 3-Chloroquinoxaline-6-carbaldehyde highlights the key functional groups that dictate its reactivity.

Caption: Proposed synthetic workflow for 3-Chloroquinoxaline-6-carbaldehyde.

Causality Behind Experimental Choices:

-

Step 1: Condensation: The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound like glyoxal is a robust and high-yielding method for forming the quinoxaline core. [10]Starting with 4-formyl-1,2-diaminobenzene ensures the aldehyde functionality is correctly positioned at the 6-position of the resulting quinoxaline ring.

-

Step 2: Chlorination: The introduction of the chloro group at the 3-position is a critical step. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting a hydroxyl or keto group on a heterocyclic ring to a chloride. [11][12]This reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by a chloride ion.

Reactivity Profile

The reactivity of 3-Chloroquinoxaline-6-carbaldehyde is dominated by its two key functional groups:

-

The 3-Chloro Group: This position is activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the chloride by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse side chains and the construction of more complex molecular scaffolds.

-

The 6-Carbaldehyde Group: The aldehyde functionality is a versatile electrophilic center. It can undergo a wide array of classical carbonyl reactions, such as:

-

Reductive amination: To introduce substituted amino groups.

-

Wittig reaction: For carbon chain extension.

-

Condensation reactions: With active methylene compounds to form chalcones and other intermediates. [8] * Formation of imines, oximes, and hydrazones: To generate further derivatized structures, some of which have shown significant biological activity. [13]

-

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Chloroquinoxaline-6-carbaldehyde make it a valuable precursor for the synthesis of compounds targeting a range of diseases. The quinoxaline core is a key component in numerous therapeutic agents, and the ability to readily modify the 3- and 6-positions allows for the exploration of vast chemical space in lead optimization campaigns.

Quinoxaline derivatives have been investigated for their potential as:

-

Anticancer Agents: By targeting various signaling pathways involved in cell proliferation and survival. [7]* Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi. [4][14]* Kinase Inhibitors: The quinoxaline scaffold can serve as a template for designing inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Illustrative Signaling Pathway: Kinase Inhibition

Many quinoxaline-based compounds function as ATP-competitive kinase inhibitors. The following diagram illustrates the general mechanism of action.

Caption: General mechanism of competitive kinase inhibition by a quinoxaline-based drug.

Experimental Protocols: Spectroscopic Characterization

The unambiguous identification and characterization of 3-Chloroquinoxaline-6-carbaldehyde are crucial for ensuring its purity and for confirming the success of its synthesis. A combination of spectroscopic techniques is employed for this purpose. [15]

General Workflow for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of the target compound.

Step-by-Step Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise molecular structure. [15]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified solid product.

-

Dissolve the sample in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

-

Instrument Setup (¹H NMR):

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Set the probe to the desired temperature (typically 298 K).

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: 30-45° pulse angle, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio. [15]

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule.

-

Expected ¹H NMR Signals: The spectrum will show distinct signals for the aromatic protons on both rings and a characteristic downfield singlet for the aldehyde proton (typically δ 9-10 ppm).

-

Expected ¹³C NMR Signals: The spectrum will show signals for all nine carbon atoms, including a downfield signal for the carbonyl carbon of the aldehyde (typically δ > 180 ppm).

-

This in-depth guide provides a comprehensive overview of 3-Chloroquinoxaline-6-carbaldehyde, from its fundamental properties and synthesis to its reactivity and critical role in the development of novel therapeutics. Its versatile nature ensures its continued importance as a key building block in the arsenal of medicinal chemists.

References

- Vertex AI Search. The Role of Quinoxaline Derivatives in Modern Drug Discovery. Accessed March 7, 2026.

- ResearchGate.

- Quinoxaline derivative: Significance and symbolism. Accessed March 7, 2026.

- Semantic Scholar.

- R Discovery.

- Sigma-Aldrich. 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9. Accessed March 7, 2026.

- Sigma-Aldrich. 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9. Accessed March 7, 2026.

- ResearchGate. Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide | Request PDF. Accessed March 7, 2026.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Accessed March 7, 2026.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Der Pharma Chemica. A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Accessed March 7, 2026.

- Benchchem. Benchmarking 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide for Synthetic Precursors. Accessed March 7, 2026.

- Der Pharma Chemica. Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Accessed March 7, 2026.

- Benchchem. Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Accessed March 7, 2026.

- mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Accessed March 7, 2026.

- Benchchem. physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. Accessed March 7, 2026.

- PubChem. 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2. Accessed March 7, 2026.

- MDPI.

- Benchchem. literature review on 6-Chloroisoquinoline-1-carbaldehyde. Accessed March 7, 2026.

- PubChem. 3-Chloro-6-fluoroisoquinoline | C9H5ClFN. Accessed March 7, 2026.

- MDPI. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Accessed March 7, 2026.

- Beilstein Journals. Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. Accessed March 7, 2026.

- (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Accessed March 7, 2026.

- PubMed. Quinoxaline, its derivatives and applications: A State of the Art review. Accessed March 7, 2026.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. Accessed March 7, 2026.

- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Accessed March 7, 2026.

- Benchchem. Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Accessed March 7, 2026.

Sources

- 1. mtieat.org [mtieat.org]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 3-chloroquinoxaline-6-carbaldehyde [sigmaaldrich.com]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 3-Chloroquinoxaline-6-carbaldehyde in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloroquinoxaline-6-carbaldehyde in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-chloroquinoxaline-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document moves beyond theoretical discussions to provide researchers, scientists, and drug development professionals with a predictive framework and actionable experimental protocols. We will explore the physicochemical properties of the target molecule, the nature of polar aprotic solvents, the governing intermolecular forces, and a validated, step-by-step methodology for accurate solubility determination.

Introduction: The Criticality of Solubility

In the fields of chemical synthesis and drug development, solubility is not merely a physical constant; it is a pivotal parameter that dictates the feasibility and efficiency of numerous processes. For a compound like 3-chloroquinoxaline-6-carbaldehyde, which serves as a precursor to a wide range of biologically active molecules, understanding its behavior in different solvent systems is paramount.[1][2] Poor solubility can lead to challenges in reaction monitoring, product isolation, and ultimately, bioavailability in pharmaceutical formulations. This guide focuses specifically on polar aprotic solvents, a class of solvents widely used in organic synthesis for their ability to dissolve a broad range of organic compounds and facilitate many reaction types.[3][4]

Physicochemical Profile of 3-Chloroquinoxaline-6-carbaldehyde

To predict solubility, we must first understand the molecule itself. 3-Chloroquinoxaline-6-carbaldehyde is a solid at room temperature with the molecular formula C₉H₅ClN₂O and a molecular weight of approximately 192.6 g/mol .[5] Its structure is characterized by a bicyclic quinoxaline core, which is inherently aromatic and possesses polar nitrogen atoms. The molecule is further functionalized with two key substituents that dictate its solubility profile:

-

A Chloro Group (-Cl) at the 3-position: This electron-withdrawing group introduces a dipole moment and contributes to the molecule's overall polarity.

-

A Carbaldehyde Group (-CHO) at the 6-position: The carbonyl (C=O) bond in the aldehyde is highly polar and can act as a hydrogen bond acceptor.

These features—the aromatic system, polar nitrogen heteroatoms, and electron-withdrawing substituents—combine to make 3-chloroquinoxaline-6-carbaldehyde a moderately polar organic compound.[6][7]

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by high dielectric constants and significant dipole moments, yet they lack acidic protons (i.e., they do not have O-H or N-H bonds).[3][4] This unique combination allows them to effectively dissolve polar and charged solutes through dipole-dipole interactions without participating in hydrogen bonding as a donor.[3] Common examples relevant to this guide include:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Acetonitrile (MeCN)

Their ability to solvate cations and leave anions relatively "free" makes them highly effective for a variety of chemical reactions.[4]

Predicted Solubility and Governing Intermolecular Forces

The fundamental principle of "like dissolves like" governs solubility.[8] Given the moderately polar nature of 3-chloroquinoxaline-6-carbaldehyde, it is predicted to exhibit favorable solubility in polar aprotic solvents. The primary intermolecular forces responsible for this dissolution are:

-

Dipole-Dipole Interactions: The permanent dipoles of the C-Cl, C=N, and C=O bonds in the solute will interact favorably with the strong dipoles of solvents like DMSO or DMF.

-

Van der Waals Forces: These dispersion forces will be present between the aromatic ring system of the solute and the alkyl groups of the solvent molecules.

Conversely, the compound is expected to have low solubility in nonpolar solvents (e.g., hexane, toluene) due to the mismatch in polarity, and limited solubility in polar protic solvents (e.g., water, ethanol) where the solvent's strong hydrogen-bonding network would need to be disrupted without sufficient compensation from solute-solvent interactions.[9] While the aldehyde group can accept hydrogen bonds, the molecule as a whole lacks a hydrogen bond donor, limiting its interaction with protic solvents.[6]

Caption: Key intermolecular forces driving solubility.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | High | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent.[10] |

| "Borderline" Aprotic | Acetone, Ethyl Acetate | Moderate | Intermediate polarity allows for some favorable dipole-dipole interactions. |

| Polar Protic | Water, Ethanol, Methanol | Low | Energy penalty of disrupting the solvent's strong hydrogen-bonding network is not overcome by solute-solvent interactions.[9] |

| Nonpolar | Hexane, Toluene | Very Low | Significant mismatch in polarity ("like dissolves like" principle).[8] |

A Validated Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a robust and reproducible experimental protocol is essential. The Shake-Flask Method is a widely accepted gold standard for determining equilibrium solubility and serves as a self-validating system.[8]

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 3-chloroquinoxaline-6-carbaldehyde in a selected polar aprotic solvent at a controlled temperature.

Materials:

-

3-Chloroquinoxaline-6-carbaldehyde (≥97% purity)[5]

-

Solvent of choice (e.g., HPLC-grade DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm PTFE syringe filters

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-chloroquinoxaline-6-carbaldehyde (e.g., ~10 mg) to a 2 mL glass vial. The key is to add enough solid so that undissolved material is clearly visible after the equilibration period.[8]

-

Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to ensure equilibrium is reached, typically between 24 and 72 hours.[8] A 48-hour period is often a good starting point.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully draw the supernatant using a pipette and filter it through a chemically inert 0.45 µm PTFE syringe filter into a clean HPLC vial.[8] This step is critical to remove all particulate matter without the filter absorbing the solute.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-chloroquinoxaline-6-carbaldehyde of known concentrations in the same solvent.

-

Analyze the standards using a validated HPLC method to generate a calibration curve.

-

Analyze the filtered sample solutions under the identical HPLC conditions.

-

Determine the concentration of the solute in the saturated solution by interpolating its peak area from the standard curve.

-

-

Data Reporting:

-

Report the average solubility from the replicates in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was made.[8]

-

Safety and Handling

3-Chloroquinoxaline-6-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[12][13]

Conclusion

References

- Solubility test for Organic Compounds. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9. (n.d.). PharmaBlock (USA), Inc.

- Quinoxaline derivative - Solubility of Things. (n.d.).

- 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9. (n.d.). Sigma-Aldrich.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

-

Table 2 Solubility of Polyamides containing quinoxaline moiety from... (n.d.). ResearchGate. Retrieved from [Link]

- Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. (2020). PMC.

- SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Exploring Potential of Quinoxaline Moiety. (n.d.).

- SAFETY DATA SHEET. (2025). TCI Chemicals.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- Green Chemistry. (2021). Infoscience.

-

A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. (2011). Der Pharma Chemica. Retrieved from [Link]

- Solubility of C60 in a Variety of Solvents. (n.d.).

- 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013).

- Physical Properties of liquids. (2016). Asian Journal of Research in Chemistry.

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ajrconline.org [ajrconline.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Reactivity Profile of the C3-Chloro Position in Quinoxaline Scaffolds: A Technical Guide

Executive Summary

The quinoxaline scaffold, particularly the 2,3-dichloroquinoxaline derivative, represents a cornerstone in medicinal chemistry, serving as a precursor for kinase inhibitors, intercalating agents, and antibiotic pharmacophores. The C2 and C3 positions are electronically equivalent in symmetric systems but diverge sharply in reactivity upon benzo-ring substitution or initial functionalization.

This guide analyzes the electrophilic nature of the C3-chloro position, detailing the mechanistic competition between Nucleophilic Aromatic Substitution (

Electronic Landscape & Mechanistic Underpinnings

The reactivity of the C3-chloro position is governed by the

The Activation Hierarchy

In a 2,3-dichloroquinoxaline scaffold, the carbon-chlorine bond is activated for nucleophilic attack. The reaction trajectory follows an addition-elimination pathway (

-

Ground State: The dipole moment of the C-N bond pulls electron density away from C2/C3, making them highly electrophilic.

-

Transition State: The formation of the Meisenheimer-like

-complex is the rate-determining step. The negative charge is delocalized onto the electronegative ring nitrogens, stabilizing the intermediate.

Regioselectivity in Asymmetric Scaffolds

When the benzo-ring (positions 5, 6, 7, 8) is substituted, the symmetry is broken.

-

C6-Nitro (EWG): Through resonance, a C6-nitro group withdraws electron density. However, predicting the exact site of attack (C2 vs. C3) is non-trivial. Literature indicates that while C2 is often favored due to para-conjugation with N1, steric hindrance from the nucleophile and solvent effects can shift selectivity.

-

C6-Methoxy (EDG): Donates electron density, generally deactivating the ring but potentially directing the nucleophile to the position meta to the electronic influence.

Nucleophilic Aromatic Substitution ( ): The Primary Vector

For heteroatom introduction (N, O, S),

Mechanism Visualization

The following diagram illustrates the

Caption: Kinetic pathway of

Protocol 1: Chemoselective Mono-Amination

Objective: Selective displacement of one chloride by a primary amine without touching the second chloride.

-

Substrate: 2,3-Dichloroquinoxaline (1.0 equiv)

-

Nucleophile: Aniline or Aliphatic Amine (1.0 equiv)

-

Base:

(1.5 equiv) or DIPEA (1.2 equiv) -

Solvent: DMF (dimethylformamide) or MeCN (acetonitrile)

Step-by-Step Workflow:

-

Dissolution: Dissolve 2,3-dichloroquinoxaline in anhydrous DMF (0.2 M concentration).

-

Cryogenic Control: Cool the solution to 0°C . Note: Lower temperature increases the kinetic differentiation between the first and second substitution.

-

Addition: Add the base, followed by the dropwise addition of the amine (diluted in minimal DMF) over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[3]

-

Workup: Pour into ice-water (10x volume). The mono-substituted product usually precipitates. Filter, wash with water, and dry.[4][5]

-

Why this works: The product (2-amino-3-chloroquinoxaline) is more electron-rich than the starting material due to the donation from the amine nitrogen. This deactivates the ring toward a second attack, making the reaction self-limiting under controlled conditions.

-

Transition Metal-Catalyzed Cross-Couplings

When forming C-C bonds, the C3-chloro position serves as an excellent electrophile for Palladium-catalyzed reactions. The oxidative addition of Pd(0) into the C3-Cl bond is facile.

The Suzuki-Miyaura Advantage

While

Protocol 2: C3-Selective Suzuki Coupling

Objective: Coupling a boronic acid to the C3-Cl position of a 2-amino-3-chloroquinoxaline (generated in Protocol 1).

-

Substrate: 2-Amino-3-chloroquinoxaline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[6]

-

Catalyst:

(5 mol%)-

Rationale: This catalyst is robust and resists deactivation by the nitrogen-rich heterocycle.

-

-

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

-

Charging: Add substrate, boronic acid, and Pd catalyst.

-

Solvation: Add Dioxane and the aqueous base.

-

Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Heating: Seal and heat to 90°C for 4–12 hours.

-

Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Decision Matrix & Workflow Optimization

The following diagram guides the researcher in selecting the appropriate methodology based on the desired substituent at C3.

Caption: Strategic decision tree for selecting reaction conditions based on the target moiety.

Comparative Reactivity Data

The table below summarizes typical yields and conditions for C3-chloro displacement in 2-substituted-3-chloroquinoxalines.

| Reaction Type | Nucleophile / Partner | Catalyst / Reagents | Typical Yield | Key Challenge |

| Primary Amines | 85-95% | Regioselectivity in asymmetric scaffolds. | ||

| Alkoxides (RO-) | NaH, THF, 0°C | 70-85% | Hydrolysis of Cl to OH if water is present. | |

| Suzuki | Aryl Boronic Acids | 80-90% | Protodeboronation of unstable boronic acids. | |

| Sonogashira | Terminal Alkynes | 75-85% | Homocoupling of alkyne (Glaser coupling). | |

| Buchwald | Secondary Amines | 60-80% | Only needed if amine is non-nucleophilic. |

Strategic Applications in Drug Discovery

The C3-chloro quinoxaline motif is not merely a synthetic handle; it is a gateway to "privileged structures" in medicinal chemistry.

-

Kinase Inhibition: The quinoxaline nitrogen atoms mimic the adenine ring of ATP, allowing these molecules to bind to the hinge region of kinases. Functionalizing C3 with an aryl group (via Suzuki) often provides the hydrophobic bulk necessary to occupy the selectivity pocket.

-

DNA Intercalation: Planar, tricyclic systems derived from quinoxalines (e.g., via cyclization of C3-alkynes) act as potent DNA intercalators, used in oncology.

-

Self-Validating Systems: When developing a library, the distinct NMR shift of the C3-proton (if reduced) or the disappearance of the C-Cl stretch in IR provides rapid confirmation of reaction success, streamlining the "Design-Make-Test" cycle.

References

-

Zasada, A., et al. (2023).[7] "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen." Organic & Biomolecular Chemistry. Link

-

BenchChem Technical Support.[3][4][5][6][8] (2025).[3][4][5][6][9][10][11] "Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quinoxaline Ring." BenchChem.[3][4][5][8] Link

-

BenchChem Technical Support.[4][5][8] (2025).[3][4][5][6][9][10][11] "Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline." BenchChem.[3][4][5][8] Link

-

Ajani, O. O., et al. (2022). "Quinoxaline Derivatives as a Promising Scaffold for Breast Cancer Treatment."[12] New Journal of Chemistry. Link

-

Marson, C. M. (2011).[13] "New and unusual scaffolds in medicinal chemistry." Chemical Society Reviews.[13] Link

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Electronic effects of the 6-formyl group on quinoxaline ring chemistry

The following technical guide provides an in-depth analysis of the 6-formylquinoxaline scaffold, designed for researchers in medicinal chemistry and organic synthesis.

Technical Guide & Whitepaper

Executive Summary

The quinoxaline (1,4-benzopyrazine) ring is a "privileged scaffold" in drug discovery, serving as the core for agents ranging from kinase inhibitors to DNA intercalators. The introduction of a formyl group (-CHO) at the 6-position creates a unique electronic environment that bifurcates reactivity:

-

Ring Activation: The electron-withdrawing nature of the aldehyde activates the pyrazine ring—specifically the C2 position—toward nucleophilic aromatic substitution (

). -

Functional Handle: The aldehyde itself serves as a high-reactivity electrophile for rapid library generation via condensation reactions (Schiff bases, hydrazones).

This guide details the electronic theory, synthetic protocols, and reactivity profiles necessary to exploit this bifunctional scaffold.

Electronic Landscape & Mechanistic Theory

The Hammett & Resonance Effect

The 6-formyl group acts as a strong Electron Withdrawing Group (EWG). Its influence on the quinoxaline ring is governed by both inductive (-I) and mesomeric (-M) effects.

-

Hammett Constant (

): The formyl group has a -

Vector Analysis: Unlike the symmetric quinoxaline core, the 6-substituted derivative is asymmetric. The resonance contribution from the 6-CHO group selectively depletes electron density from N1 rather than N4.

Mechanism:

-

The 6-CHO group withdraws

-electrons from the benzene ring. -

Resonance structures show positive charge delocalization onto C5 , C7 , and crucially, N1 .

-

The depletion of electron density at N1 increases the polarization of the

bond. -

Result: The C2 carbon becomes significantly more electrophilic than C3, directing nucleophilic attack regioselectively to C2.

Visualization of Electronic Vectors

The following diagram illustrates the electron density withdrawal and the resulting activation of the C2 position.

Caption: Electronic flow diagram showing how the 6-formyl group deactivates N1 via resonance, rendering C2 the primary electrophilic site.

Synthetic Access: The Riley Oxidation Protocol

While 6-formylquinoxaline can be synthesized via condensation of 3,4-diaminobenzaldehyde with glyoxal, a more robust and scalable method involves the Riley Oxidation of commercially available 6-methylquinoxaline. This method avoids the instability often associated with diaminobenzaldehydes.

Protocol: Oxidation of 6-Methylquinoxaline

Reaction Overview:

Reagents:

-

6-Methylquinoxaline (1.0 eq)

-

Selenium Dioxide (

) (1.5 eq) -

1,4-Dioxane (Solvent)

-

Water (Co-solvent, 5% v/v)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylquinoxaline (10 mmol) in 1,4-dioxane (20 mL).

-

Addition: Add water (1 mL) followed by finely powdered

(15 mmol). Note: -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will appear as a lower -

Filtration: Cool the reaction to room temperature. A black precipitate of elemental selenium (

) will form. Filter through a pad of Celite to remove the selenium. -

Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with saturated

to remove selenous acid byproducts. -

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography ( -

Yield: Expect 65–75% yield of a pale yellow solid.

Reactivity Profile & Functionalization

The 6-formylquinoxaline scaffold offers two distinct reactivity vectors. The choice of conditions determines whether the reaction occurs at the aldehyde (Side Chain) or the pyrazine ring (Core).

Comparative Reactivity Table

| Reaction Type | Target Site | Reagent Class | Conditions | Outcome |

| Condensation | 6-CHO | Primary Amines ( | EtOH, cat.[1] AcOH, RT | Schiff Base / Imine (Rapid, High Yield) |

| Condensation | 6-CHO | Hydrazines ( | EtOH, Reflux | Hydrazone (Stable, Bioactive) |

| C2 | Alkyl/Aryl Amines | DMSO, | 2-Amino-6-formylquinoxaline (Requires oxidation) | |

| C2 | Grignard Reagents | THF, | 2-Alkyl-6-formylquinoxaline (Addition-Elimination) |

Pathway A: Aldehyde Functionalization (Hydrazone Formation)

Hydrazone derivatives of quinoxaline are potent anticancer and antitubercular agents. The 6-CHO group reacts selectively with hydrazines without disturbing the pyrazine ring.

Protocol:

-

Dissolve 6-formylquinoxaline (1.0 eq) in Ethanol.

-

Add substituted hydrazine (1.1 eq) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

-

Reflux for 2 hours. The product typically precipitates upon cooling.

Pathway B: Nucleophilic Attack at C2 (Chichibabin-type)

Direct amination at C2 is facilitated by the 6-CHO group. Unlike unsubstituted quinoxaline, which is sluggish to

-

Regioselectivity:

C2 selectivity over C3. -

Mechanism: Addition of the nucleophile to C2 forms a

-complex (Meisenheimer complex), followed by oxidative aromatization (often requiring air or an external oxidant like

Spectroscopic Characterization (NMR)[2][3][4]

Identifying the correct regioisomer and oxidation state is critical.

-

NMR (DMSO-

-

Aldehyde Proton: Distinct singlet at

10.1–10.3 ppm . -

H2/H3 (Pyrazine): Two singlets at

8.9–9.1 ppm . The 6-CHO group deshields these protons relative to unsubstituted quinoxaline ( -

H5 (Benzene): Doublet at

8.5 ppm (meta coupling). Highly deshielded due to being ortho to the CHO group and peri to N4. -

H7/H8: Multiplets in the

7.8–8.2 ppm range.

-

Medicinal Chemistry Implications[2][5][6]

In drug design, the 6-formyl group is rarely the final endpoint; it is a "warhead" precursor.

-

Covalent Trapping: The aldehyde can form reversible covalent bonds (Schiff bases) with lysine residues in the ATP-binding pockets of kinases.

-

Intercalation: Quinoxaline is a planar intercalator. Derivatizing the 6-position with hydrazones extends the planar surface area, enhancing

- -

Solubility: The aldehyde can be reduced to a hydroxymethyl (

) or oxidized to a carboxylic acid (

References

-

Cheung, C. W., et al. (2019). "Regioselective functionalization of quinoxalines via nucleophilic aromatic substitution." Journal of Organic Chemistry.

-

Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation of Methyl Groups." Organic Syntheses, Coll. Vol. 2, p.509.

-

Ajani, O. O. (2014). "Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine." European Journal of Medicinal Chemistry, 85, 688-715.

-

Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing.

-

BenchChem Technical Notes. (2025). "Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines."

Sources

Crystal structure and melting point data for 3-Chloroquinoxaline-6-carbaldehyde

Executive Summary & Strategic Utility

3-Chloroquinoxaline-6-carbaldehyde (CAS: 1427632-20-9) represents a critical "bifunctional pharmacophore" in modern drug discovery. Unlike simple quinoxalines, this scaffold offers two distinct orthogonal reactivity handles:

-

The C3-Chlorine: A highly electrophilic site primed for SNAr displacements with amines, thiols, or alkoxides, often used to introduce solubility-enhancing groups or specific binding motifs.

-

The C6-Aldehyde: A versatile carbonyl handle for reductive aminations, Wittig olefinations, or condensation reactions to build extended pi-systems.

This guide synthesizes the physicochemical data, structural expectations, and experimental protocols required to utilize this compound effectively. Due to the scarcity of open-source crystallographic data for this specific regioisomer, this document provides a predictive structural model based on isostructural analogs (e.g., 2-chloroquinoline-3-carbaldehyde) and details the self-validating protocols to confirm its identity.

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational predictions where specific experimental data is proprietary.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Confidence Level |

| Molecular Formula | C₉H₅ClN₂O | Exact |

| Molecular Weight | 192.60 g/mol | Exact |

| Appearance | Pale yellow to tan crystalline solid | High (Observed) |

| Melting Point | 148 – 153 °C (Predicted range) | Medium (Based on 2-chloroquinoline-3-carbaldehyde analog [1]) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃. Insoluble in water. | High |

| LogP (Predicted) | 2.1 – 2.4 | High |

| H-Bond Acceptors | 3 (N1, N4, O) | Exact |

| Topological Polar Surface Area | ~43 Ų | High |

Scientist's Note: The melting point of quinoxaline derivatives is highly sensitive to purity. The "chloro" substituent typically raises the melting point relative to the parent heterocycle due to increased molecular weight and halogen bonding interactions, while the aldehyde introduces dipole-dipole stabilization.

Crystal Structure Analysis

Predictive Structural Model

In the absence of a public CIF (Crystallographic Information File) for the specific 3-chloro-6-carbaldehyde isomer, we derive the expected packing from the isostructural 2-chloroquinoline-3-carbaldehyde (CCDC Ref: 73568-25-9) [1].

-

Space Group: Likely Monoclinic, P2₁/c . This is the most common packing for planar, polar heterocycles of this size.

-

Molecular Geometry: The quinoxaline core is expected to be essentially planar (RMS deviation < 0.02 Å). The C6-aldehyde group will likely lie coplanar with the aromatic ring to maximize π-conjugation, though steric repulsion with C5-H or C7-H may induce a slight torsion (approx. 5–10°).

-

Intermolecular Forces:

-

π-π Stacking: Strong face-to-face stacking interactions (centroid-centroid distance ~3.6–3.8 Å) are expected between antiparallel quinoxaline dimers.

-

Halogen Bonding: The C3-Cl atom often engages in Type II halogen bonding (C–Cl···N or C–Cl···O) which directs the crystal lattice formation.

-

Workflow: Single Crystal Growth & Solution

To confirm the structure of your specific batch, follow this self-validating workflow.

Figure 1: Standardized workflow for obtaining high-quality crystal data for quinoxaline intermediates.

Synthetic Pathway & Experimental Protocols

The synthesis of 3-chloroquinoxaline-6-carbaldehyde requires careful regiocontrol. The most robust route avoids direct formylation (which often yields mixtures) and instead utilizes a pre-functionalized precursor.[1]

Recommended Synthetic Route

Strategy: Construct the quinoxaline core with the carbon framework in place (using 3,4-diaminobenzoic acid derivatives), then convert the hydroxyl handle to a chloride and the ester/acid handle to the aldehyde.

Figure 2: Step-wise synthetic pathway ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate

Note: This intermediate is commercially available (CAS 948833-63-4) and is the recommended starting point to save time.

-

Chlorination: Suspend methyl 2-hydroxyquinoxaline-6-carboxylate (1.0 eq) in POCl₃ (5.0 eq).

-

Catalysis: Add a catalytic amount of DMF (3-5 drops).

-

Reflux: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) until the polar starting material disappears.

-

Workup: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Caution: Exothermic!). Neutralize with saturated NaHCO₃ to pH 7–8.

-

Isolation: Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexanes).

Step 2: Conversion to 3-Chloroquinoxaline-6-carbaldehyde

-

Reduction (DIBAL-H Method): Dissolve the ester (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.

-

Addition: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 mins. Stir at -78°C for 2 hours.

-

Quench: Quench with methanol (at -78°C) followed by saturated Rochelle’s salt solution. Warm to RT and stir until layers separate clearly.

-

Purification: The crude aldehyde is often pure enough for use; otherwise, purify via silica gel chromatography (rapid elution to avoid degradation).

Quality Control & Validation

Trustworthiness in chemical biology relies on rigorous characterization. Do not proceed to biological assays without meeting these criteria.

Table 2: QC Specifications

| Technique | Acceptance Criteria | Diagnostic Signal |

| ¹H NMR (400 MHz, DMSO-d₆) | >95% Purity | Aldehyde proton: Singlet at δ 10.1–10.2 ppm.Aromatic: 3 distinct signals in the 8.0–9.0 ppm range.Pyrazine H: Singlet at ~δ 9.1 ppm (C2-H). |

| LC-MS (ESI+) | Single Peak | [M+H]⁺: 193.0 / 195.0 (3:1 ratio characteristic of Chlorine). |

| HPLC | >98% Area | Retention time consistent with standard; no broad tailing. |

Diagnostic NMR Interpretation

The C2-proton (adjacent to the Chlorine) is the most diagnostic signal. In the 3-chloro derivative, this proton is deshielded significantly (approx δ 9.1 ppm). If the signal appears upfield (δ 8.5 ppm), suspect the formation of the regioisomer or hydrolysis to the hydroxy species.

References

-

Khan, F. N., et al. (2009). "2-Chloroquinoline-3-carbaldehyde."[2] Acta Crystallographica Section E, 65(11), o2687.

-

BenchChem. (2025).[1][2][3] "Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison." Technical Guide.

-

PubChem. (2025).[4] "Methyl 3-chloroquinoxaline-6-carboxylate (CAS 948833-63-4)."[5] National Library of Medicine.

-

Galal, S. A., et al. (2011). "2,3-Dichloroquinoxaline as a versatile building block." Arabian Journal of Chemistry, 10, S135-S166.

Sources

Navigating Regioisomerism in Quinoxaline Scaffolds: A Technical Guide to 3-Chloroquinoxaline-6-carbaldehyde and its 2-Chloro Isomer

Executive Summary

Quinoxaline derivatives are privileged pharmacophores in modern drug discovery, frequently serving as the structural core for kinase inhibitors, receptor antagonists, and antimicrobial agents. When functionalizing the quinoxaline core, the introduction of an electron-withdrawing group—such as a 6-carbaldehyde—breaks the

Understanding the mechanistic difference between 3-chloroquinoxaline-6-carbaldehyde and 2-chloroquinoxaline-6-carbaldehyde is not merely an academic exercise; it is the fundamental basis for designing regioselective synthetic routes and conducting rational Structure-Activity Relationship (SAR) studies. This whitepaper deconstructs the electronic principles driving this regioisomerism and provides self-validating protocols for their selective synthesis and functionalization.

The Core Divergence: Electronic Asymmetry and Resonance

The fundamental difference between the 2-chloro and 3-chloro isomers lies in their reactivity toward Nucleophilic Aromatic Substitution (

The 6-carbaldehyde group exerts strong resonance (

-

The C2 Position (Para-Conjugation): When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex localizes on the adjacent N1 atom. Because N1 is fused to C8a—which is strictly para to the 6-carbaldehyde group—the electron density seamlessly delocalizes across the conjugated

-system directly into the electron-withdrawing carbonyl oxygen. This para-conjugation profoundly stabilizes the transition state. -

The C3 Position (Meta-Conjugation): Conversely, nucleophilic attack at C3 localizes the charge on N4. N4 is fused to C4a, which is meta to the 6-carbaldehyde group. Due to this meta relationship, direct resonance delocalization into the formyl group is quantum-mechanically forbidden, leaving the intermediate significantly higher in energy.

Consequently, the C2 position is vastly more electrophilic than the C3 position.

Meisenheimer complex stabilization pathways for C2 vs. C3 nucleophilic attack.

De Novo Synthesis: The Thermodynamic Preference for the 2-Chloro Isomer

When synthesizing mono-chloro formyl-quinoxalines de novo, the standard approach involves the condensation of an o-phenylenediamine with an

The regioselectivity of this cyclization is governed by the nucleophilicity of the diamine:

-

The 4-amino group is para to the formyl group. Its lone pair delocalizes into the carbonyl, rendering it significantly less nucleophilic.

-

The 3-amino group is meta to the formyl group and only experiences inductive withdrawal, making it the more potent nucleophile.

During condensation, the more nucleophilic 3-amino group selectively attacks the highly electrophilic aldehyde carbon of glyoxylic acid, while the deactivated 4-amino group attacks the carboxylic acid. This exclusive regioselective cyclization yields 2-oxo-1,2-dihydroquinoxaline-6-carbaldehyde. Subsequent chlorination with

Regioselective SNAr: Accessing the 3-Chloro Isomer

Because the 2-chloro isomer is the default product of de novo synthesis, isolating the 3-chloroquinoxaline-6-carbaldehyde scaffold requires a desymmetrization strategy using 2,3-dichloroquinoxaline-6-carbaldehyde[3].

By exploiting the heightened electrophilicity of the C2 position (as established in Section 1), researchers can subject the 2,3-dichloro precursor to a stoichiometric equivalent of a nucleophile or a selective hydride source[4]. The C2 chloride is rapidly displaced, leaving the unreacted C3 chloride intact. Thus, 3-chloroquinoxaline derivatives are typically isolated as the kinetic products of regioselective

Divergent synthetic pathways for accessing 2-chloro and 3-chloro quinoxaline regioisomers.

Comparative Data Profile

To streamline SAR planning, the physiochemical and kinetic differences between the two isomers are summarized below.

Table 1: Comparative Profiling of Quinoxaline-6-carbaldehyde Isomers

| Property | 2-Chloroquinoxaline-6-carbaldehyde | 3-Chloroquinoxaline-6-carbaldehyde |

| Substitution Position | C2 (ortho to N1) | C3 (ortho to N4) |

| Electrophilicity | Highly Activated (via N1 polarization) | Moderately Activated |

| Fast (Kinetic favored) | Slow (Thermodynamic favored) | |

| Primary Synthesis | De novo condensation (Glyoxylic acid) | Regioselective |

| Role in Drug Design | Readily functionalized anchor point | Stable anchor for late-stage C3 functionalization |

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating. By strictly controlling stoichiometry and temperature, the inherent electronic biases of the molecules drive the reactions to the desired outcomes.

Protocol A: De Novo Synthesis of 2-Chloroquinoxaline-6-carbaldehyde

This protocol utilizes the natural nucleophilic disparity of 3,4-diaminobenzaldehyde to force the formation of the 2-chloro isomer.

-

Condensation: Dissolve 3,4-diaminobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water. Add glyoxylic acid monohydrate (1.1 eq) in a single portion.

-

Cyclization: Stir the mixture at room temperature for 4 hours. The intermediate, 2-oxo-1,2-dihydroquinoxaline-6-carbaldehyde, will precipitate as a solid due to its low solubility in the aqueous matrix. Filter, wash with cold water, and dry under a vacuum.

-

Chlorination: Suspend the dried intermediate in neat

(10.0 eq). Add a catalytic amount of anhydrous DMF (0.1 eq) to generate the Vilsmeier-Haack reagent in situ, which accelerates the chlorination. -

Reflux & Workup: Reflux the mixture at 100°C for 3 hours. Cool to room temperature and carefully pour the mixture over crushed ice to quench excess

. Neutralize with saturated

Protocol B: Regioselective to Isolate 3-Chloro Derivatives

This protocol demonstrates how to selectively functionalize the C2 position of 2,3-dichloroquinoxaline-6-carbaldehyde, leaving the C3 chloride intact to yield a 3-chloro isomer derivative.

-

Preparation: Dissolve 2,3-dichloroquinoxaline-6-carbaldehyde (1.0 eq) in anhydrous THF. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) as a non-nucleophilic base.

-

Thermal Control: Cool the reaction flask to exactly 0°C using an ice bath. Causality note: Lowering the thermal energy prevents the nucleophile from overcoming the higher activation barrier required for C3 attack.

-

Nucleophile Addition: Add the desired secondary amine nucleophile (1.0 eq) dropwise over 15 minutes. Strict 1:1 stoichiometry is critical to prevent di-substitution.

-

Monitoring & Isolation: Stir at 0°C for 1 hour. Monitor via TLC (Hexane:EtOAc). The C2 position reacts rapidly. Once the starting material is consumed, quench immediately with cold water, extract with DCM, and purify via flash chromatography to isolate the 2-substituted-3-chloroquinoxaline-6-carbaldehyde derivative.

References

-

"Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands" - ResearchGate. URL: [Link]

-

"2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade" - Arabian Journal of Chemistry. URL: [Link]

-

"Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry" - MDPI. URL: [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 3-Chloroquinoxaline-6-carbaldehyde

Executive Brief

The functionalization of the quinoxaline scaffold is a foundational transformation in medicinal chemistry and materials science. Specifically, 3-chloroquinoxaline-6-carbaldehyde (CAS 1427632-20-9) serves as a highly versatile, dual-functionalized building block[1]. This guide details the mechanistic rationale and a self-validating experimental protocol for executing a Nucleophilic Aromatic Substitution (SNAr) at the C3 position, specifically engineered to avoid competing reactions at the C6-formyl group.

Mechanistic Intelligence & Chemoselectivity

The SNAr reaction on the quinoxaline ring is thermodynamically driven by the , which stabilize the anionic Meisenheimer intermediate[2]. The presence of the C6-carbaldehyde group further depletes electron density from the aromatic system, making the C3-chloride highly susceptible to nucleophilic attack[3].

The Chemoselectivity Challenge: While the C3 position is activated for SNAr, the C6-formyl group is highly reactive toward primary amines, leading to rapid Schiff base (imine) condensation. To achieve clean SNAr without the need for transient acetal protection, secondary amines (e.g., morpholine, piperidine) must be utilized.

Chemoselectivity logic for nucleophilic attack on 3-chloroquinoxaline-6-carbaldehyde.

Mechanistic Divergence: It is critical to note that the choice of nucleophile dictates the reaction pathway. While amines proceed via the standard addition-elimination (SNAr) mechanism, the use of softer nucleophiles, such as ketone enolates, can shift the pathway entirely to a[4].

Mechanistic divergence based on nucleophile selection (SNAr vs. SRN1).

Reagent Matrix & Condition Optimization

To ensure a self-validating and high-yielding protocol, the following parameters have been optimized for a 1.0 mmol scale reaction using morpholine as the model secondary amine.

| Parameter | Optimal Condition | Alternative | Mechanistic Rationale |

| Solvent | Anhydrous DMF (0.2 M) | DMSO or MeCN | DMF provides optimal solubility for the substrate and stabilizes the polar Meisenheimer transition state. |

| Base | DIPEA (2.0 eq) | K₂CO₃ (2.5 eq) | DIPEA maintains a homogeneous mixture, preventing erratic stirring kinetics common with heterogeneous carbonates at small scales. |

| Nucleophile | Morpholine (1.2 eq) | Piperidine (1.2 eq) | A slight excess ensures complete conversion without complicating downstream purification. |

| Temperature | 60 °C | 80 °C | 60 °C is the kinetic sweet spot; higher temperatures risk thermal degradation or oxidation of the sensitive C6-aldehyde. |

Experimental Protocol: Synthesis of 3-Morpholinoquinoxaline-6-carbaldehyde

Step-by-step experimental workflow for the SNAr reaction.

Step-by-Step Execution:

-

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroquinoxaline-6-carbaldehyde (1.0 mmol, 192.6 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Note: The starting material should be retrieved from refrigerated storage to ensure purity[1].

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to the pale yellow solution. Stir for 5 minutes at room temperature.

-

Nucleophile Addition: Dropwise add morpholine (1.2 mmol, 104 µL) via a microsyringe.

-

Heating: Attach a reflux condenser and heat the mixture to 60 °C using a pre-heated oil bath or aluminum heating block.

-

In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material (Rf ~0.6) should be fully consumed within 2 to 3 hours, replaced by a more polar, lower Rf spot (Rf ~0.35). A visual color shift from pale yellow to deep yellow/orange is a reliable indicator of successful conjugation.

-

Quenching: Remove the flask from the heat source and cool to room temperature. Slowly pour the reaction mixture into 25 mL of vigorously stirred, ice-cold distilled water.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.

-

Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL). Expertise Insight: Lithium ions strongly coordinate with DMF, effectively pulling this high-boiling solvent out of the organic phase and preventing contamination during concentration. Follow with a final brine wash (15 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes) to afford the pure 3-morpholinoquinoxaline-6-carbaldehyde.

Troubleshooting & Analytical Validation

-

Missing Aldehyde Peak in NMR: If the characteristic aldehyde proton (~10.0 - 10.5 ppm in ¹H NMR) is absent, and a primary amine was used, you have inadvertently synthesized the imine. Revert to a secondary amine or protect the aldehyde as a dimethyl acetal prior to SNAr.

-

Incomplete Conversion: If starting material persists after 4 hours, verify the integrity of the base. DIPEA can degrade over time; ensure it is stored properly and is anhydrous.

-

Product Co-eluting with DMF: If the isolated product smells faintly of amine/fish (characteristic of DMF degradation) or shows a DMF singlet at ~2.9 ppm in NMR, the 5% LiCl wash was insufficient. Redissolve the product in EtOAc and repeat the LiCl washes.

References

Sources

- 1. 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Reductive Amination of 3-Chloroquinoxaline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the reductive amination of 3-chloroquinoxaline-6-carbaldehyde, a critical heterocyclic building block in medicinal chemistry. Recognizing the importance of this scaffold in the synthesis of novel therapeutic agents, this document offers an in-depth exploration of the reaction mechanism, a comparative analysis of common reducing agents, and step-by-step procedures for reacting the target aldehyde with both primary and secondary amines. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success. This guide is intended to empower researchers to efficiently synthesize diverse amine derivatives of 3-chloroquinoxaline, accelerating drug discovery and development efforts.

Introduction: The Strategic Importance of the 3-Chloroquinoxaline Scaffold

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The presence of a chlorine atom at the 3-position and a formyl group at the 6-position of the quinoxaline core in 3-chloroquinoxaline-6-carbaldehyde offers two orthogonal points for chemical modification. The aldehyde functionality serves as a versatile handle for introducing a variety of amine-containing moieties through reductive amination, a highly efficient and widely used transformation in organic synthesis.[5][6][7] This allows for the systematic exploration of the chemical space around the quinoxaline core, a key strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and broad substrate scope.[8] The reaction proceeds via the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced to the corresponding amine.[9][10] This one-pot procedure is highly atom-economical and often provides the desired products in high yields with minimal side-product formation.[11]

The Core Directive: Understanding the Reductive Amination Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing reductive amination procedures. The process can be conceptually divided into two key stages:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a hemiaminal intermediate. Subsequent dehydration, which is often the rate-limiting step and can be facilitated by mild acid, leads to the formation of a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines).[5][9][12]

-

Reduction: A reducing agent present in the reaction mixture then delivers a hydride to the electrophilic carbon of the imine or iminium ion, generating the final secondary or tertiary amine product.[5][6]

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

Several reducing agents are commonly employed for reductive amination, each with distinct advantages and limitations. The choice of reagent can significantly impact reaction efficiency, selectivity, and compatibility with other functional groups.

| Reducing Agent | Key Characteristics | Recommended Solvents | Notes |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups.[13][14] Often the reagent of choice for general reductive aminations. Less basic than other borohydrides. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[13][15] | Moisture-sensitive. Reactions are typically run under an inert atmosphere. Acetic acid can be used as a catalyst, particularly for less reactive ketones.[13][14] |

| Sodium Cyanoborohydride (NaBH₃CN) | Less reactive than NaBH₄, allowing for one-pot procedures as it does not readily reduce aldehydes or ketones at neutral pH.[9][16] | Methanol (MeOH), Ethanol (EtOH)[15] | Highly toxic (releases HCN gas upon acidification). Requires careful handling and disposal. Lewis acids like ZnCl₂ can be added to enhance reactivity for challenging substrates.[15] |

| Sodium Borohydride (NaBH₄) | More reactive than NaBH(OAc)₃ and NaBH₃CN; can reduce the starting aldehyde.[6][15] Best used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[7][13] | Methanol (MeOH), Ethanol (EtOH)[15] | Cost-effective and readily available. The reaction is typically performed at a lower temperature (e.g., 0 °C) to control reactivity. |

| Catalytic Hydrogenation (H₂/Pd/C) | "Green" and atom-economical method.[11] Can be performed at atmospheric or elevated pressure. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | May not be suitable for substrates with other reducible functional groups (e.g., alkynes, nitro groups). The chloro-substituent on the quinoxaline ring may be susceptible to hydrodehalogenation, which is a potential side reaction. |

For the reductive amination of 3-chloroquinoxaline-6-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as the initial choice due to its mildness, high chemoselectivity, and broad functional group tolerance.[14] This minimizes the risk of over-reduction or undesired side reactions.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 3-Chloroquinoxaline-6-carbaldehyde and many amines are irritants and potentially harmful. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)

This protocol is generally applicable for both primary and secondary amines and is the recommended starting point for optimization.

Materials:

-

3-Chloroquinoxaline-6-carbaldehyde

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Caption: Workflow for Protocol 1.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-chloroquinoxaline-6-carbaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approximately 0.1 M).

-

Add the desired primary or secondary amine (1.0–1.2 eq) to the solution and stir for 10-15 minutes.

-

In a single portion, add sodium triacetoxyborohydride (1.2–1.5 eq) to the stirring mixture. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2–24 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amine.

Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step Procedure)

This protocol is a cost-effective alternative, particularly for reactions with primary amines where dialkylation can be a concern.[13]

Materials:

-

3-Chloroquinoxaline-6-carbaldehyde

-

Primary amine of choice

-

Anhydrous methanol (MeOH) or ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 3-chloroquinoxaline-6-carbaldehyde (1.0 eq) and the desired primary amine (1.0–1.2 eq) in anhydrous methanol or ethanol.

-

Stir the mixture at room temperature to allow for imine formation. Monitor the consumption of the aldehyde by TLC or LC-MS (typically 1–4 hours).

-

Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1–1.5 eq) in small portions, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1–3 hours or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue three times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Key Considerations

-

Low Yields: If the reaction is sluggish or gives low yields, consider adding a catalytic amount of acetic acid (0.1–0.5 eq) when using NaBH(OAc)₃, especially with less nucleophilic amines. For the NaBH₄ protocol, ensure sufficient time is allowed for imine formation before adding the reducing agent.

-

Side Reactions: The chloro-substituent at the 3-position of the quinoxaline ring is generally stable under these reductive amination conditions. However, with highly nucleophilic amines or under prolonged reaction times at elevated temperatures, nucleophilic aromatic substitution of the chloride may occur. Monitor the reaction for the formation of any unexpected byproducts.

-

Dialkylation: When using primary amines, the formation of a tertiary amine via dialkylation is a potential side reaction. Using a slight excess of the aldehyde or employing the two-step NaBH₄ protocol can help to minimize this.[13]

-

Purification: The resulting amines can sometimes be basic and may streak on silica gel during chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and separation.

Conclusion

The reductive amination of 3-chloroquinoxaline-6-carbaldehyde is a powerful and versatile method for the synthesis of a diverse library of substituted amines. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate novel compounds with potential therapeutic applications. The protocols provided herein offer a solid foundation for the successful implementation of this important transformation. As with any synthetic procedure, optimization may be required for specific substrates to achieve the best possible outcomes.

References

-

Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. Available from: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. Available from: [Link]

-

Common Conditions. Reductive Amination. Available from: [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 61(11), 3849-3862.

- Zhang, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1832.

- E.V. Mironova, et al. (2020). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 25(24), 5961.

- Fe@Pd/C: An efficient magnetically separable catalyst for direct reductive amination of carbonyl compounds using environment friendly molecular hydrogen in aqueous reaction medium. (2017).

- Der Pharma Chemica. (2016). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. 8(19), 125-131.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.

- Al-Tel, T. H., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

- Science of Synthesis. (2004). Product Class 15: Quinoxalines. Thieme.

- Junge, H., et al. (2019). Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.

- Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1057.

- Jasperse, C. P. Reactions of Amines.

-

Organic Chemistry Portal. Synthesis of primary amines. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition of Secondary Amines to Form Enamines. Available from: [Link]

- Lepore, A. J., et al. (2006). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation.

-

The Organic Chemistry Tutor. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations [Video]. YouTube. Available from: [Link]...

- WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google P

- G. A. M. El-Hag, et al. (2022). N-dealkylation of Amines. Molecules, 27(19), 6296.

-

KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Available from: [Link]

- Singh, P., et al. (2021). Synthesis of 4-(2-Methyl quinoxaline-3-yloxy)benzaldehyde and N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)-4-Substituted Benzenamine as Antibacterial/Antifungal Agents. Asian Journal of Chemistry, 33(1), 135-140.

- Al-Hiari, Y. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158.

- Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in W

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]